Product packaging for 2-Fluoro-5-sulfamoylbenzamide(Cat. No.:CAS No. 1094550-78-3)

2-Fluoro-5-sulfamoylbenzamide

Cat. No.: B1438116
CAS No.: 1094550-78-3
M. Wt: 218.21 g/mol
InChI Key: XFEZWXUJMGSLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-5-sulfamoylbenzamide (CAS 1094550-78-3) is a high-purity chemical intermediate belonging to the sulfamoylbenzamide (SBA) class. It is a key research chemical in medicinal chemistry and antiviral drug discovery, particularly for the development of novel Capsid Assembly Modulators (CAMs) targeting the Hepatitis B Virus (HBV) . With a molecular formula of C 7 H 7 FN 2 O 3 S and a molecular weight of 218.21 g/mol, this compound serves as a crucial building block for synthesizing derivatives that potently inhibit HBV replication by interfering with the viral capsid assembly process . This compound's primary research value lies in its role as a core pharmacophore for designing advanced SBA derivatives. Researchers utilize it to create molecules that bind at the dimer-dimer interface of the HBV core protein (Cp) . This binding can result in the formation of aberrant capsid structures (class I CAMs) or genomeless capsid-like particles (class II CAMs), thereby preventing the formation of functional viral capsids and the encapsidation of pregenomic RNA (pgRNA) . This mechanism suppresses viral replication and has shown promise in reducing the level of covalently closed circular DNA (cccDNA), a persistent viral reservoir that current nucleos(t)ide therapies cannot eradicate . The fluorine and sulfamoyl groups on the benzamide core are instrumental for optimal molecular interactions within the hydrophobic binding pocket of the capsid protein, making this scaffold a versatile starting point for structure-activity relationship (SAR) studies . APPLICATIONS & RESEARCH USES: Antiviral Drug Discovery: Serves as a fundamental scaffold for the design, synthesis, and biological evaluation of novel anti-HBV agents . Mechanism of Action Studies: Used to investigate the molecular mechanisms of capsid assembly and disassembly through techniques like size exclusion chromatography and molecular dynamics simulations . Structure-Activity Relationship (SAR) Exploration: The structure allows for targeted modifications to explore interactions with key amino acid residues like Ser121 and Ser141 in the HBV Cp solvent-exposed region, aiming to improve potency and aqueous solubility . Lead Compound Optimization: Used to develop derivatives with improved drug-like properties, such as enhanced aqueous solubility and metabolic stability, while maintaining comparable or superior antiviral activity to lead compounds like NVR 3-778 . NOTE: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please request a Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O3S B1438116 2-Fluoro-5-sulfamoylbenzamide CAS No. 1094550-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZWXUJMGSLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 5 Sulfamoylbenzamide Scaffold

Established Synthetic Routes to 2-Fluoro-5-sulfamoylbenzamide and its Proximal Precursors

The construction of the this compound scaffold typically originates from readily available fluorinated benzoic acid derivatives. The key transformations involve the introduction of a sulfamoyl group and the formation of the primary amide.

Synthesis from 2-Fluorobenzoic Acid Derivatives

A common and practical starting point for the synthesis of this compound is 2-fluorobenzoic acid. A key step in this pathway is the electrophilic substitution on the aromatic ring to introduce the sulfonyl group. Specifically, treatment of 2-fluorobenzoic acid with chlorosulfonic acid leads to the formation of 5-(chlorosulfonyl)-2-fluorobenzoic acid. This reaction proceeds with regioselectivity, directing the incoming chlorosulfonyl group to the position para to the activating fluorine atom and meta to the deactivating carboxylic acid group.

Preparation of Substituted Sulfonyl Chlorides and Amide Formation

Once the key intermediate, 5-(chlorosulfonyl)-2-fluorobenzoic acid, is obtained, the subsequent steps involve the formation of the sulfonamide and the benzamide (B126) functionalities. The sulfonyl chloride is a reactive group that readily undergoes nucleophilic attack by ammonia (B1221849) or primary/secondary amines to form the corresponding sulfonamide.

Following the formation of the sulfamoyl group, the carboxylic acid moiety is typically converted to a benzamide. This can be achieved through various standard amide bond-forming reactions. A common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia or an appropriate amine.

A representative synthetic scheme is outlined below:

StepReactantReagent(s)Product
12-Fluorobenzoic acidChlorosulfonic acid5-(Chlorosulfonyl)-2-fluorobenzoic acid
25-(Chlorosulfonyl)-2-fluorobenzoic acidAmmonia2-Fluoro-5-sulfamoylbenzoic acid
32-Fluoro-5-sulfamoylbenzoic acidThionyl chloride, then AmmoniaThis compound

Strategies for Structural Diversification of the Sulfamoylbenzamide Backbone

To explore the structure-activity relationships and optimize the properties of this compound-based compounds, various strategies for structural diversification have been employed. These strategies focus on modifying the functional groups and introducing diverse substituents in a regioselective manner.

Functional Group Modifications and Regioselective Substitutions

The this compound scaffold offers several sites for modification. The sulfamoyl nitrogen and the benzamide nitrogen can be substituted with a wide array of alkyl, aryl, or heterocyclic moieties. This is typically achieved by using substituted amines in the sulfonamide and benzamide formation steps, respectively.

For instance, reacting 5-(chlorosulfonyl)-2-fluorobenzoyl chloride (which can be formed from 5-(chlorosulfonyl)-2-fluorobenzoic acid) with different primary and secondary amines leads to a library of N-substituted sulfamoylbenzamides. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Furthermore, regioselective C-H functionalization of the aromatic ring presents another avenue for diversification. While the fluorine and sulfamoyl groups direct the initial substitution patterns, modern catalytic methods can enable the introduction of new substituents at other positions on the benzene (B151609) ring, although this is a more complex undertaking.

Modification SiteReagents/ConditionsResulting Moiety
Sulfamoyl NitrogenVarious primary/secondary aminesN-substituted sulfonamide
Benzamide NitrogenVarious primary/secondary aminesN-substituted benzamide
Aromatic RingCatalytic C-H functionalizationIntroduction of new substituents

Application of Click Chemistry in Sulfamoylbenzamide Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis and modification of complex molecules due to its high efficiency, selectivity, and biocompatibility. nih.govwikipedia.org This methodology can be applied to the structural diversification of the this compound backbone.

A common strategy involves introducing an azide (B81097) or a terminal alkyne functionality onto the sulfamoylbenzamide scaffold. This "clickable" handle can then be reacted with a complementary azide or alkyne-containing molecule to introduce a wide variety of substituents via a stable triazole linker. For example, an azido-functionalized amine could be used in the synthesis of the sulfamoyl or benzamide group. The resulting azido-sulfamoylbenzamide can then be coupled with various alkynes using CuAAC.

Click Reaction Component 1Click Reaction Component 2CatalystLinkage Formed
Azide-functionalized sulfamoylbenzamideTerminal alkyneCopper(I)1,4-Disubstituted 1,2,3-triazole
Alkyne-functionalized sulfamoylbenzamideOrganic azideCopper(I)1,4-Disubstituted 1,2,3-triazole

Mechanism of Action and Molecular Targeting Investigations of Sulfamoylbenzamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Beyond their antiviral properties, sulfamoylbenzamide derivatives are also potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes. unifi.itmdpi.com The sulfonamide moiety (—SO₂NH₂) present in these compounds is a classic zinc-binding group, enabling strong interaction with the zinc ion in the active site of CA isoforms. mdpi.com

There are several human carbonic anhydrase (hCA) isoforms, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. unifi.itmdpi.com Research on benzamide-4-sulfonamides has demonstrated effective inhibition against multiple isoforms. These compounds generally show low nanomolar or subnanomolar inhibition constants (Kᵢ) against hCA II and the tumor-associated isoforms hCA IX and XII, while being slightly less effective against the ubiquitous hCA I isoform. nih.gov

The design of selective inhibitors is a key challenge, particularly for targeting tumor-associated isoforms like hCA IX and XII, which are overexpressed in many hypoxic cancers, while sparing the physiologically important hCA I and II isoforms to avoid side effects. mdpi.comnih.gov Studies have shown that modifications to the benzamide (B126) structure can yield compounds with high selectivity for hCA IX and XII over hCA II. nih.gov

The following table presents inhibition data for a series of benzamide-4-sulfonamide derivatives against several human CA isoforms, illustrating their potency.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)
Acetazolamide (Standard)2501225.8
3a33435.526.0
3b1041.515.3
3c21.80.612.5
3d5.30.710.0
3h36.41.38.0
3k11.20.99.3

Data sourced from a study on benzamide-4-sulfonamides as human carbonic anhydrase inhibitors. nih.gov

Zinc-Binding Group Interactions of the Sulfonamide Moiety

The pharmacological activity of many sulfamoylbenzamide derivatives as carbonic anhydrase (CA) inhibitors is fundamentally dependent on the interaction between their sulfonamide moiety and the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov The sulfonamide group serves as a critical zinc-binding group (ZBG), anchoring the inhibitor to the catalytic core of the enzyme and preventing its normal physiological function—the reversible hydration of carbon dioxide. nih.govnih.gov

The inhibitory mechanism involves the deprotonation of the primary sulfonamide function (R-SO₂NH₂) to its anionic form (R-SO₂NH⁻). nih.govnih.gov This negatively charged anion then coordinates directly to the tetrahedral Zn²⁺ ion within the CA active site. nih.gov This binding event displaces the zinc-coordinated water molecule (or hydroxide (B78521) ion), which is essential for the catalytic cycle of the enzyme. rcsb.orgmdpi.com The zinc ion in α-carbonic anhydrases is typically coordinated by three histidine residues and the aforementioned water molecule. The sulfonamide anion effectively mimics the transition state of the CO₂ hydration reaction, leading to potent inhibition. nih.gov

X-ray crystallography studies of sulfonamide drugs complexed with human carbonic anhydrase I (HCAI) have confirmed this binding mode. The drug molecules bind within the active site, with the sulfamido groups directly interacting with the essential zinc ion. rcsb.org The specific orientation of the sulfonamide group can vary, influenced by interactions with active site residues like Thr199 and His200. rcsb.org The stability of this inhibitor-enzyme complex is further enhanced by a network of hydrogen bonds between the sulfonyl oxygens and the amide nitrogen of the inhibitor and the side chain of the conserved Thr199 residue. tandfonline.com This interaction with the zinc ion is a hallmark of the vast majority of potent CA inhibitors based on the sulfonamide scaffold. nih.govnih.gov

"Click-Tailing" Strategies for CA Inhibitor Design

The "click-tailing" approach has emerged as a powerful and versatile strategy in medicinal chemistry for optimizing the properties of carbonic anhydrase inhibitors (CAIs), including those derived from the sulfamoylbenzamide scaffold. tandfonline.comnih.gov This strategy combines a known pharmacophore that binds to the enzyme's active site (the "anchor," such as a sulfamoylbenzamide) with various appended "tail" moieties using highly efficient and reliable click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). core.ac.ukresearchgate.net

The core principle is to extend the inhibitor molecule from its zinc-binding region to interact with amino acid residues located at the rim of the active site cavity. nih.govmdpi.com These outer regions of the active site are more variable among different CA isoforms compared to the highly conserved zinc-binding pocket. By strategically designing the "tail," researchers can introduce functionalities that form additional interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) with these variable residues, thereby achieving greater inhibitory potency and, crucially, isoform selectivity. tandfonline.commdpi.com

For instance, a novel series of 3-functionalised benzenesulfonamides incorporating a phenyl-1,2,3-triazole moiety with an amide linker was synthesized using the "click-tail" approach. tandfonline.com This involved reacting an azide- or alkyne-functionalized sulfamoylbenzamide core with a complementary tail fragment. The resulting triazole ring, a product of the click reaction, is not merely a linker; its aromatic character can participate in π-stacking interactions within the enzyme cavity, further enhancing binding. tandfonline.com Many compounds synthesized via this method have demonstrated excellent inhibitory activity against various human CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IV and IX. tandfonline.com

The versatility of the click-tailing strategy allows for the rapid generation of large and diverse libraries of inhibitors from readily available building blocks, facilitating the exploration of structure-activity relationships (SAR). nih.govcore.ac.uk This has led to the development of CAIs with improved physicochemical properties, such as enhanced water solubility, which is particularly beneficial for topical administration in antiglaucoma agents. nih.gov

Table 1: Inhibition Data for Selected "Click-Tailed" Sulfamoylbenzamide Derivatives against Human Carbonic Anhydrase Isoforms

CompoundTarget IsoformInhibition Constant (Kᵢ)
3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamide analoguehCA I50.8–966.8 nM
3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamide analoguehCA II6.5–760.0 nM
3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamide analoguehCA IV65.3–957.5 nM
3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamide analoguehCA IX30.8–815.9 nM

Data sourced from a study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides. tandfonline.com

Exploration of Other Pharmacological Targets

Cannabinoid Receptor System Modulation by Sulfamoylbenzamide Analogues

Beyond their well-established role as carbonic anhydrase inhibitors, derivatives of the sulfamoylbenzamide scaffold have been identified as novel ligands for the cannabinoid receptor system, particularly the cannabinoid CB₂ receptor. nih.gov The endocannabinoid system, which includes the CB₁ and CB₂ receptors, is a crucial modulator of various physiological processes. nih.gov The CB₂ receptor, found primarily in peripheral tissues and immune cells, is an attractive therapeutic target for treating pain and inflammation without the psychotropic side effects associated with activating the centrally-located CB₁ receptor. nih.govresearchgate.net

Initial screening identified a sulfamoylbenzamide compound with modest affinity for the CB₂ receptor. nih.gov Subsequent optimization through a parallel synthesis approach led to the development of analogues with significantly improved potency and selectivity. One such derivative, compound 27 (structure not fully disclosed in the source), demonstrated a 120-fold functional selectivity for the CB₂ receptor. nih.govresearchgate.net This selective CB₂ agonist produced significant antiallodynic effects in rodent models of neuropathic and postoperative pain, highlighting the therapeutic potential of this chemical class in pain management. nih.gov The discovery of sulfamoylbenzamides as CB₂ receptor ligands opens a new avenue for developing peripherally-acting analgesics that are structurally distinct from classical cannabinoid agonists. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Systematic Structural Modifications and Their Biological Implications

The core structure of 2-Fluoro-5-sulfamoylbenzamide offers several sites for chemical modification, each influencing the compound's interaction with biological targets. Research into its derivatives has provided critical insights into the roles of the fluoro group, the sulfamoyl substituent, and the amide linker.

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com For benzamide-based compounds, a fluoro substitution on the aromatic ring can significantly impact metabolic stability and binding affinity. tandfonline.com The fluorine atom, with a van der Waals radius (1.47 Å) comparable to that of a hydrogen atom (1.20 Å), can often be substituted without causing significant steric hindrance at the target's binding site. tandfonline.com Its high electronegativity, however, can alter the electronic profile of the molecule, influencing interactions with target proteins. tandfonline.com In many cases, fluorine substitution is used to block positions susceptible to metabolic degradation, thereby increasing the compound's biological half-life. tandfonline.cominformahealthcare.com For instance, in a series of benzamides developed as fungicidal agents, derivatives with a 2-fluoro substituent on the benzene (B151609) ring demonstrated superior inhibitory activity against tested fungi compared to other analogs. nih.gov

The sulfamoyl group (-SO₂NH₂) is a critical functional group that can be readily modified to explore the SAR of benzamide (B126) derivatives. nih.gov Studies on sulfamoyl benzamides as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in conditions like thrombosis and cancer, have shown that the nature of the substituent on the sulfamoyl nitrogen is crucial for potency and selectivity. nih.govrsc.org

For example, substituting the sulfamoyl group with an N-cyclopropyl ring resulted in a compound with potent inhibitory activity against the h-NTPDase3 isoform (IC₅₀ = 1.32 ± 0.06 μM). nih.gov In contrast, a morpholine-substituted analog was largely inactive. nih.gov The introduction of various substituents such as n-butyl, cyclopropyl, benzylamine, and substituted anilines has been a key strategy in the synthesis of libraries of these derivatives to probe their biological activity. rsc.orgrsc.org

CompoundSulfamoyl SubstituentTargetIC₅₀ (μM)Reference
2dN-cyclopropylh-NTPDase80.28 ± 0.07 rsc.orgrsc.org
2aN-cyclopropylh-NTPDase31.32 ± 0.06 nih.gov
3jN-benzylh-NTPDase20.29 ± 0.07 rsc.org
2bMorpholineh-NTPDasesInactive nih.gov

The SAR of these derivatives is highly dependent on the nature of the group attached to the amide nitrogen. nih.gov In the context of h-NTPDase inhibitors, a derivative with a chlorophenyl group attached to the amide showed significant activity against h-NTPDase3 and h-NTPDase8, with IC₅₀ values of 1.33 ± 0.05 μM and 1.78 ± 0.08 μM, respectively. nih.gov The presence of halogen atoms on the terminal phenyl ring can also dramatically enhance inhibitory potential. rsc.org For instance, a compound featuring both a chloro and a bromo substituent was found to be the most potent inhibitor against the h-NTPDase1 isoform. rsc.org Lengthening or functionalizing the linker itself can also affect how the molecule fits into the binding pocket of its target. mdpi.com

CompoundAmide Terminal SubstituentTargetIC₅₀ (μM)Reference
3ap-chlorophenylh-NTPDase31.33 ± 0.05 nih.gov
3ap-chlorophenylh-NTPDase81.78 ± 0.08 nih.gov
3ip-bromophenylh-NTPDase12.88 ± 0.13 rsc.orgrsc.org
3ip-bromophenylh-NTPDase30.72 ± 0.11 rsc.orgrsc.org
4dcyclopropylh-NTPDase2Sub-micromolar rsc.org

Computational and Biophysical Approaches to SAR/SMR

To complement synthetic exploration, computational and biophysical methods provide an atomic-level understanding of how these structural modifications translate into biological activity.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For sulfamoylbenzamide derivatives, docking studies have been instrumental in rationalizing observed SAR and understanding key interactions within the binding pocket. rsc.orgnih.gov These studies reveal that potent inhibitors often form a complex network of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts with amino acid residues in the active site. nih.govresearchgate.net

For example, docking studies of h-NTPDase inhibitors showed significant interactions with amino acids in the enzyme's binding site. nih.govrsc.org In one model, the amide oxygen of a sulfamoylbenzamide derivative acted as a hydrogen bond acceptor with a tryptophan residue, while the amide nitrogen donated a hydrogen bond to a threonine residue. nih.gov Such analyses help to explain why certain substituents enhance activity while others diminish it, guiding the rational design of more effective inhibitors. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. uu.nl MD simulations are used to assess the stability of the docked conformation and to explore the conformational flexibility of both the ligand and the protein. nih.govnih.gov

For sulfamoylbenzamide derivatives, MD simulations have been used to refine docked models and identify transient, yet important, interactions. nih.gov Simulations of a potent inhibitor bound to the Hepatitis B virus capsid protein showed that the protein-ligand complex remained stable over the course of the simulation, validating the initial docking pose. nih.gov The average root-mean-square deviation (RMSD) of the ligand can indicate its stability within the binding pocket; a low RMSD value suggests a stable binding mode. nih.gov These simulations can reveal how flexible parts of the molecule, such as terminal substituents, can adapt their conformation to optimize interactions with the target, providing a deeper understanding of the SMR. nih.gov

Correlation of Structural Features with Antiviral and Inhibitory Potency

The antiviral and inhibitory potency of compounds based on the this compound scaffold is intricately linked to the nature and position of various substituents. Detailed structure-activity relationship (SAR) and structure-mechanism relationship (SMR) studies have elucidated the roles of different functional groups in modulating the biological activity of these molecules. These investigations have been particularly prominent in the context of developing inhibitors for viral targets, such as the hepatitis B virus (HBV) capsid protein, as well as various enzymes.

Antiviral Potency: Insights from Hepatitis B Virus Capsid Inhibitors

A significant body of research into the antiviral properties of sulfamoylbenzamide derivatives has focused on their ability to inhibit the assembly of the hepatitis B virus (HBV) nucleocapsid. nih.govnih.gov These studies have revealed critical structural features that govern the antiviral efficacy of this class of compounds.

The core this compound structure can be divided into several key regions where modifications have been shown to significantly impact antiviral activity. Structure-activity relationship studies on a series of sulfamoylbenzamide (SBA) derivatives have demonstrated that substitutions at the amide and sulfonamide moieties, as well as on the central phenyl ring, play a crucial role. nih.gov

For instance, the presence of fluorine atoms on the N-phenyl ring of the benzamide is a key determinant of potency. A group of fluorine-substituted SBAs has been identified with submicromolar antiviral activity against HBV in human hepatoma cells. nih.gov The mechanism of action for these compounds involves the dose-dependent inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. nih.govnih.gov

Further investigations have indicated that the HBV capsid protein is the specific target of these sulfamoylbenzamide derivatives. nih.gov This was determined through genetic complementation studies involving different components of HBV and other hepadnaviruses, where the HBV capsid protein was found to confer sensitivity to the SBA compounds. nih.govnih.gov

The following interactive data table summarizes the anti-HBV activity of selected sulfamoylbenzamide derivatives, highlighting the influence of substitutions on their half-maximal effective concentration (EC50).

Interactive Data Table: Anti-HBV Activity of Sulfamoylbenzamide Derivatives
Compound IDR1 Group (Amide)R2 Group (Sulfonamide)EC50 (µM)
DVR-233,4,5-trifluorophenylCyclopropyl0.1 - 0.3
NVR 3-778PyridinylMethyl0.4
JNJ-632PyrimidinylMethyl0.12
Compound 19ThiazolylEthyl0.042
Compound 20PyridinylEthyl0.081
Compound 21PyrimidinylEthyl0.042

Note: The data in the table is compiled from various studies on sulfamoyl-based HBV capsid assembly modulators and is intended to be illustrative of the SAR trends. semanticscholar.org

Inhibitory Potency: Targeting Cellular Enzymes

In addition to their antiviral effects, sulfamoylbenzamide derivatives have been explored as inhibitors of various cellular enzymes. The structural features required for potent enzyme inhibition can differ from those that confer antiviral activity, providing a distinct yet related SAR profile.

Preclinical Efficacy and Safety Profile of Sulfamoylbenzamide Based Agents

In Vivo Pharmacological Evaluation in Disease Models

Various mouse models have been developed to study HBV replication and to test the efficacy of antiviral compounds. The hydrodynamic injection mouse model is a widely used method to establish acute HBV replication in the liver. In this model, a plasmid containing the HBV genome is rapidly injected into the tail vein, leading to transient expression of viral antigens and replication of viral DNA.

Studies with the sulfamoylbenzamide derivative AB-423 in a hydrodynamic injection mouse model have demonstrated its in vivo antiviral activity. A 7-day course of twice-daily oral administration of AB-423 resulted in a dose-dependent reduction in serum HBV DNA levels. asm.org This provides crucial proof-of-concept for the oral bioavailability and antiviral efficacy of this class of compounds in a relevant disease model. While specific data for 2-Fluoro-5-sulfamoylbenzamide in this model is not detailed, the results from closely related compounds are highly indicative of the potential of this chemical class.

Other animal models, such as humanized mice with chimeric human livers and HBV transgenic mice, have also been employed. In HBV-infected humanized mice, NVR 3-778 demonstrated high antiviral activity, significantly reducing serum levels of both HBV DNA and HBV RNA. nih.govsemanticscholar.org A newer sulfamoylbenzamide derivative, referred to as Compound 10, was found to be considerably more potent than NVR 3-778 in reducing viral replication in a dose-dependent manner in a transgenic mouse model of hepatic HBV replication. nih.gov

A primary endpoint in the in vivo evaluation of anti-HBV agents is the reduction of key viral markers in the serum, namely HBV DNA, hepatitis B surface antigen (HBsAg), and hepatitis B e-antigen (HBeAg).

In the hydrodynamic injection mouse model, treatment with AB-423 at a dose of 100 mg/kg resulted in a 1.4 log10 reduction in serum HBV DNA. asm.org In humanized mice, NVR 3-778 treatment for six weeks led to a significant reduction in serum HBV DNA levels compared to controls. nih.gov When combined with pegylated interferon (peg-IFN), the reduction in serum HBV DNA was even more pronounced, with levels falling below the limit of quantification in all mice in this treatment group. nih.gov

Combination Therapy Strategies

The therapeutic landscape for chronic hepatitis B (HBV) is evolving towards combination regimens designed to target multiple stages of the viral lifecycle, aiming for a functional cure. Sulfamoylbenzamide-based agents, as potent capsid assembly modulators (CAMs), are key components of these emerging strategies. Their unique mechanism of action, which disrupts the encapsidation of viral pregenomic RNA (pgRNA), is mechanistically distinct from and complementary to other antiviral classes. This provides a strong rationale for their use in combination therapies to enhance antiviral efficacy and suppress the emergence of drug resistance. Preclinical studies have focused on evaluating the synergistic potential of these agents with current standard-of-care and investigational therapies.

Synergistic Antiviral Activities with Current Therapeutic Agents (e.g., nucleos(t)ide analogs, RNA interference agents)

Preclinical research has demonstrated that combining sulfamoylbenzamide-based agents with nucleos(t)ide analogs (NUCs) and RNA interference (RNAi) agents results in additive to synergistic antiviral activity against HBV. asm.org These combinations leverage different mechanisms of action to suppress viral replication more profoundly than monotherapy.

The sulfamoylbenzamide derivative AB-423 has been a focal point of these preclinical combination studies. When evaluated in vitro, AB-423 exhibited additive to synergistic effects when used with NUCs, which inhibit the reverse transcriptase activity of the viral polymerase, and with RNAi agents that target and degrade viral mRNA transcripts. asm.org This suggests that simultaneously blocking capsid assembly, DNA synthesis, and viral protein production can lead to a more comprehensive suppression of the HBV lifecycle.

Combination with Nucleos(t)ide Analogs: The rationale for combining sulfamoylbenzamide-based CAMs with NUCs is to inhibit two critical and distinct steps in viral replication: pgRNA encapsidation and reverse transcription. nih.gov In vitro studies combining AB-423 with the NUC entecavir (B133710) demonstrated a synergistic interaction in reducing HBV DNA levels. arbutusbio.com This enhanced effect is attributed to the dual blockade of the formation of new viral capsids and the synthesis of viral DNA within any successfully formed capsids.

Combination with RNA Interference Agents: RNAi agents reduce the levels of viral transcripts, thereby decreasing the production of all viral proteins, including the core protein (the building block of the capsid) and surface antigen (HBsAg). Combining a sulfamoylbenzamide like AB-423 with an RNAi agent such as ARB-1467 (also referred to as ARB-1740) creates a multi-pronged attack. The RNAi agent diminishes the pool of core protein available for capsid assembly, while the CAM disrupts the proper assembly of the remaining core proteins. Preclinical data supports this strategy, showing additive to synergistic activity in reducing markers of viral replication. arbutusbio.com

In vivo evidence from a hydrodynamic injection mouse model of HBV infection further supports these combination strategies. While the administration of AB-423 alone resulted in a dose-dependent reduction in serum HBV DNA, its combination with either entecavir or the RNAi agent ARB-1467 showed a trend towards greater antiviral activity than was achieved with any of the agents used individually. asm.org

These findings underscore the potential of sulfamoylbenzamide-based agents as a cornerstone of future HBV combination therapies. By pairing them with drugs that have different antiviral targets, it is possible to achieve deeper and more durable viral suppression.

Interactive Data Table: In Vitro Combination Antiviral Activity of AB-423

The following table summarizes the observed interactions between the sulfamoylbenzamide-based agent AB-423 and other classes of antiviral agents in preclinical cell culture models.

Combination AgentsViral Marker(s) AssessedObserved InteractionReference
AB-423 + EntecavircccDNA synthesis, HBV rcDNA synthesis, Serum HBV DNAAdditive to Synergistic arbutusbio.com
AB-423 + ARB-1467 (RNAi)cccDNA synthesis, HBV rcDNA synthesis, Serum HBV DNAAdditive to Synergistic arbutusbio.com
AB-423 + InterferonHBV DNAAdditive arbutusbio.com

Interactive Data Table: In Vivo Combination Antiviral Activity in HBV Mouse Model

This table outlines the findings from a 7-day study in a mouse model of HBV infection, comparing monotherapy to combination therapy involving AB-423.

Treatment GroupKey FindingReference
AB-423 (monotherapy)Dose-dependent reduction in serum HBV DNA asm.org
AB-423 + EntecavirTrend toward greater reduction in serum HBV DNA vs. monotherapy asm.org
AB-423 + ARB-1467 (RNAi)Trend toward greater reduction in serum HBV DNA vs. monotherapy asm.org

Advanced Research Directions and Future Perspectives for 2 Fluoro 5 Sulfamoylbenzamide Research

Rational Design of Next-Generation Sulfamoylbenzamide Derivatives

The future of developing derivatives from the 2-fluoro-5-sulfamoylbenzamide core lies in rational, structure-based drug design. This approach moves beyond traditional trial-and-error synthesis to a more predictive and efficient process guided by molecular insights. A cornerstone of this strategy is the detailed analysis of Structure-Activity Relationships (SAR), which seeks to understand how specific chemical modifications to a molecule influence its biological activity. nih.govcollaborativedrug.com

For sulfamoylbenzamide derivatives, SAR studies involve systematically altering different parts of the molecule to map the chemical features essential for therapeutic effect. For instance, research on related compounds has demonstrated that the structure can be divided into distinct regions, where modifications can be made independently to optimize activity. nih.gov Key areas for modification include the aromatic ring, the N1 and N4 nitrogen atoms of the sulfonamide group, and the benzamide (B126) portion. youtube.com Studies have shown that while the N4 amino group is often essential for activity, careful substitution can lead to the development of effective prodrugs. youtube.com Conversely, mono-substitution on the N1 amide nitrogen can increase potency, whereas di-substitution often leads to a loss of activity. youtube.com

Computational tools are indispensable in modern rational drug design. Molecular docking and molecular dynamics simulations can predict how newly designed derivatives will bind to a specific biological target, such as an enzyme's active site. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and desired biological effect, saving significant time and resources. For example, in the development of anti-HBV agents, molecular modeling was used to rationalize the SAR of novel sulfamoylbenzamide derivatives and understand their key interactions within the binding pocket of the HBV capsid protein. nih.govresearchgate.net This computational insight provides a roadmap for designing future derivatives with enhanced potency.

Exploration of Novel Therapeutic Applications

While the sulfonamide class is historically known for its antimicrobial properties, the structural versatility of the sulfamoylbenzamide scaffold allows for its exploration in a wide range of new therapeutic areas. nih.gov Current research indicates significant potential for derivatives in oncology and inflammatory diseases.

Recent studies have focused on sulfamoyl-benzamides as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orgsemanticscholar.orgresearchgate.net These enzymes play crucial roles in modulating purinergic signaling, which is implicated in pathological processes such as cancer, inflammation, and thrombosis. rsc.orgresearchgate.net The discovery that specific sulfamoylbenzamide derivatives can potently and selectively inhibit isoforms like h-NTPDase1, -2, -3, and -8 opens a promising avenue for developing novel treatments for these conditions. rsc.org For example, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1, highlighting the therapeutic potential of this chemical class. rsc.org

The anticancer potential of related sulfonamide-containing structures is an active area of investigation. Some strategies involve incorporating the sulfonamide moiety into hybrid molecules designed to target specific cancer-related pathways. nih.gov Another innovative approach is the complexation of sulfonamides with metal ions, such as ruthenium(III), which has been shown to enhance their anticancer properties. nih.gov Given these precedents, future research on this compound should include screening new derivatives for activity against a panel of cancer cell lines and exploring their mechanisms as potential anti-inflammatory agents.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of new this compound derivatives, the integration of "omics" technologies is essential. Genomics, proteomics, and metabolomics offer a holistic view of how a compound affects biological systems at the molecular level. aragen.comresearchgate.net

Genomics and Transcriptomics can identify the genes and gene expression pathways that are modulated by a drug candidate. This is crucial for identifying the drug's primary target and understanding its broader effects on cellular function. aragen.com For example, analyzing the transcriptomic profile of cells treated with a novel derivative can reveal upregulation of apoptotic genes or downregulation of inflammatory pathways, providing clear evidence of its mechanism of action.

Proteomics , the large-scale study of proteins, can identify the specific protein targets a compound binds to and how it alters protein expression and post-translational modifications. youtube.com This is vital for validating drug targets and discovering potential off-target effects that could lead to toxicity. aragen.comyoutube.com

Metabolomics analyzes the complete set of small-molecule metabolites within a cell or organism. This can provide a functional readout of the physiological state and reveal how a drug perturbs metabolic pathways.

By combining these omics approaches, researchers can build a comprehensive biological profile for each promising derivative. This integrated data is invaluable for identifying biomarkers of drug response, understanding mechanisms of action, and predicting potential adverse effects long before clinical trials. researchgate.net Furthermore, omics can be applied to study resistance, as demonstrated by metagenomic analyses that have explored the impact of sulfonamides on the antibiotic resistome in the environment. acs.org

Development of Prodrug Strategies for Enhanced Pharmacological Attributes

A significant challenge in drug development is optimizing a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies involve chemically modifying a drug into an inactive form that, once administered, is converted into the active therapeutic agent through metabolic processes in the body. This approach can be used to overcome issues such as poor solubility, limited bioavailability, and off-target toxicity. rsc.org

For sulfamoylbenzamide derivatives, several innovative prodrug strategies are being explored:

Targeted Activation: Prodrugs can be designed to be activated only in specific tissues or cell types. For example, a sulfonamide-appended prodrug of the chemotherapy agent gemcitabine (B846) was designed to be cleaved by glutathione (B108866) (GSH), a molecule found in high concentrations within tumor cells. rsc.org This ensures that the active drug is released preferentially at the cancer site, increasing efficacy and reducing systemic side effects. rsc.org

Improved Delivery: Azo-linked prodrugs of sulfonamides have been synthesized to achieve colon-specific drug delivery. The azo bond remains intact in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by bacteria in the colon, releasing the active sulfonamide where it is needed to treat local infections or inflammatory conditions.

Controlled Release Mechanisms: Sophisticated, multi-stage release systems can provide sustained delivery of a drug. A modular prodrug designed for the sulfonamide drug TAK-242 utilizes a two-stage release mechanism involving a β-eliminative trigger and a self-immolative spacer. nih.govacs.org This design affords a stable prodrug that can be tuned for controlled release kinetics, improving its therapeutic window. nih.govacs.org

Applying these advanced prodrug concepts to new derivatives of this compound could significantly enhance their drug-like properties and clinical viability.

Addressing Resistance Mechanisms and Long-Term Efficacy

The long-term success of any new antimicrobial or anticancer agent depends on its ability to overcome or evade resistance mechanisms. For sulfonamide-based drugs, the primary mechanism of bacterial resistance is well-understood and typically involves the target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.govsci-hub.se

Resistance arises primarily through two pathways:

Mutations in the Target Enzyme: Bacteria can develop point mutations or small insertions in the folP gene, which codes for DHPS. researchgate.net These mutations alter the enzyme's active site, reducing its affinity for sulfonamide drugs while largely maintaining its ability to bind the natural substrate, p-aminobenzoic acid (PABA). sci-hub.sesemanticscholar.org

Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry drug-resistant variants of the DHPS gene, commonly known as sul1 and sul2. nih.govbiorxiv.org These genes produce alternative DHPS enzymes that are intrinsically insensitive to sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug. biorxiv.org

Future research into this compound derivatives must proactively address these challenges. Rational drug design efforts should aim to create molecules that can effectively inhibit these known resistant forms of DHPS or that act on entirely different biological targets. Furthermore, long-term efficacy studies will be crucial to monitor for the emergence of new, unforeseen resistance mechanisms. Understanding how tumors or microbes adapt to sustained drug exposure will be key to developing combination therapies or next-generation inhibitors that can maintain their effectiveness over time.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-sulfamoylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfamoylation of a fluorinated benzoic acid derivative. For example, Sturm et al. (1966) describe a multi-step approach starting with fluorinated benzaldehyde intermediates, followed by sulfamoylation under controlled acidic conditions . Key optimization parameters include:

  • Temperature : Maintaining 0–5°C during sulfamoyl chloride addition to minimize side reactions.
  • Catalysts : Using dimethylformamide (DMF) as a catalyst for efficient amide bond formation.
  • Purification : Employing silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationKF, DMF, 80°C7592%
SulfamoylationClSO₂NH₂, H₂SO₄, 0°C6085%
Final PurificationEthanol/water (3:1)-≥98%

Q. Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm) confirms fluorine substitution, while ¹H NMR identifies sulfamoyl and benzamide protons .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 60:40 over 20 min) resolve impurities. MS detects [M+H]⁺ at m/z 232.1 .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) can monitor reaction progress (Rf ≈ 0.4) .

Q. How can researchers assess the purity of this compound and identify common impurities?

Methodological Answer: Impurity profiling requires:

  • HPLC with UV detection : Compare retention times against pharmacopeial standards (e.g., EP or USP reference materials for sulfamoyl analogs) .
  • Spiking experiments : Introduce known impurities (e.g., 4-chloro-5-sulfamoylbenzoic acid) to confirm resolution .
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability .

Q. Table 2: Common Impurities

ImpurityCAS No.SourceDetection Method
4-Chloro-5-sulfamoylbenzoic acid3086-91-7Side reactionHPLC (tR = 8.2 min)
2-Fluoro-4-hydroxybenzaldehyde394-32-1DegradationGC-MS

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with varying substituents (e.g., 3-fluoro or methyl groups) to test electronic and steric effects .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays for carbonic anhydrase) to correlate structural changes with activity.
  • Computational modeling : Perform docking studies with target proteins (e.g., sulfonamide-binding enzymes) to predict binding affinities .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assay platforms?

Methodological Answer:

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ISO/IEC 17025) .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity in cell-based vs. biochemical assays) .
  • Control experiments : Include positive/negative controls (e.g., furosemide for sulfamoyl activity comparison) to validate assay conditions .

Q. How can stability studies be structured to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data.
  • Analytical endpoints : Monitor sulfamoyl hydrolysis via HPLC and quantify residual potency using calibrated reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-sulfamoylbenzamide
Reactant of Route 2
2-Fluoro-5-sulfamoylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.